molecular formula C6H10O3 B1214536 2-Oxohexanoic acid CAS No. 2492-75-3

2-Oxohexanoic acid

Cat. No.: B1214536
CAS No.: 2492-75-3
M. Wt: 130.14 g/mol
InChI Key: XNIHZNNZJHYHLC-UHFFFAOYSA-N
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Description

2-oxohexanoic acid is a straight-chain fatty acid consisting of hexanoic acid having an oxo group at position 2. It has a role as a human blood serum metabolite. It is a 2-oxo monocarboxylic acid, an oxo fatty acid, a medium-chain fatty acid and a straight-chain fatty acid. It derives from a hexanoic acid. It is a conjugate acid of a 2-oxohexanoate.
2-Keto-N-caproic acid, also known as alpha-ketocaproic acid or 2-oxohexanoate, belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 2-Keto-N-caproic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2-Keto-N-caproic acid has been primarily detected in saliva. 2-Keto-N-caproic acid can be biosynthesized from hexanoic acid.

Scientific Research Applications

Oxidation Studies

2-Oxohexanoic acid and its related compounds have been explored in oxidation studies. For example, 2-methylcyclohexanone was oxidized by dioxygen in the presence of vanadium-containing heteropolyanions to give 6-oxoheptanoic acid (Atlamsani, Bregeault, & Ziyad, 1993). This study provided insights into solvent effects and the potential for this compound as a precursor in oxidation reactions.

Biotechnological Applications

This compound is considered a promising building block for synthetic chemistry, especially in the context of "White Biotechnology" and "Green Chemistry." It offers an environmentally friendly alternative for the production of functionally diversified compounds, which are challenging to synthesize using traditional chemical methods. For instance, the biotechnological production of pyruvic, 2-oxopentaric, and 2-oxohexaric acids opens up new avenues for organic syntheses of hydrophilic triazines and heterocycles (Stottmeister et al., 2005).

Tobacco Research

In tobacco research, S-(−)-2-Isopropyl-5-oxohexanoic acid, a derivative of this compound, was isolated from the ether extract of Turkish tobacco leaves. This study helped in understanding the chemical constituents of tobacco leaves and the potential precursors involved in their composition (Fukuzumi, Kaneko, & Takahara, 1967).

Synthetic Chemistry

This compound and its esters are used as precursors in synthetic chemistry. For example, 5-oxoheptanoic acid and its esters can be employed in alternate procedures to avoid high-pressure hydrogenation conditions in the synthesis of 2-methyl-1,3-cyclohexanedione (Chattopadhyay, Banerjee, & Sarma, 1979).

Environmental Chemistry

Studies have also looked into the environmental aspects of this compound derivatives. For example, research has explored the direct oxidation of cyclohexenes to adipic acid, a process that could reduce the environmental impact compared to traditional methods that contribute to global warming and ozone depletion (Sato, Aoki, & Noyori, 1998).

Enzymatic Production

An enzymatic method for 6-oxohexanoic acid production was developed using 6-aminohexanoic acid and an ω-amino group-oxidizing enzyme. This method achieved a 100% yield and highlights the potential for biotechnological applications in producing this compound derivatives (Yamada et al., 2017).

Properties

IUPAC Name

2-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIHZNNZJHYHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179631
Record name alpha-Ketocaproic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Ketohexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2492-75-3
Record name 2-Oxohexanoic acid
Source CAS Common Chemistry
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Record name alpha-Ketocaproic acid
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Record name alpha-Ketocaproic acid
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Record name 2-oxohexanoic acid
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Record name 2-Ketohexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Ethyl n-hexanoate and diethyl oxalate were subjected to Claisen condensation, and then hydrolyzed to form 2-oxo-n-hexanoic acid. This product was then condensed with diaminomaleonitrile to form 9.1 g (0.042 mole) of 2,3-dicyano-5-hydroxy-6-n-pentylpyrazine (m.p. 61°-64° C.). The product was dissolved in 120 g of phosphorus oxychloride, and 3.32 g (0.042 mole) of pyridine was added. The mixture was refluxed for 5 hours, and then worked up in the same way as in Example 3 and the resulting oily product was concentrated under reduced pressure. The resulting product was chromatographed on a silica gel column with benzene as an eluent to afford 6.0 g (yield 61%) of 2,3-dicyano-5-chloro-6-n-pentyl-pyrazine as a yellow liquid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of 2-oxohexanoic acid in biological systems?

A1: this compound can be generated through the degradation of testosterone by specific bacteria. Research has identified this compound as a direct product of the enzyme TesE, a hydratase involved in the testosterone degradation pathway of Comamonas testosteroni TA441. []

Q2: Can this compound be detected in biological samples, and if so, how?

A2: Yes, this compound can be detected in biological samples like serum and urine. A validated HPLC method utilizing derivatization with 4-nitro-1,2-phenylenediamine (NPD) and subsequent separation on a C18 column allows for the quantification of this compound in these complex matrices. []

Q3: Has this compound been identified as a component of any natural products?

A4: Yes, this compound, specifically referred to as 3-amino-4-methyl-2-oxohexanoic acid (Amoha), is a constituent of cyclotheonellazoles A-C. These unusual cyclic peptides, isolated from the marine sponge Theonella aff. swinhoei, exhibit potent protease inhibitory activity. [] Amoha is characterized as a protease transition state mimic. []

Q4: Is this compound involved in any enzymatic reactions as a substrate?

A5: While this compound is a product in certain metabolic pathways, research indicates its potential role as a substrate as well. Studies on deacetoxycephalosporin C synthase, an enzyme involved in antibiotic biosynthesis, reveal that mutations broadening its substrate specificity allow for the utilization of this compound. [] This finding suggests possibilities for engineering enzymes to incorporate this compound in novel biosynthetic pathways.

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